5-(Dimethyl)aminobenzo[b]furan
Description
Structure
3D Structure
Properties
Molecular Formula |
C10H11NO |
|---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
N,N-dimethyl-1-benzofuran-5-amine |
InChI |
InChI=1S/C10H11NO/c1-11(2)9-3-4-10-8(7-9)5-6-12-10/h3-7H,1-2H3 |
InChI Key |
DTLFJZOZJHILBR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)OC=C2 |
Origin of Product |
United States |
Synthetic Methodologies for 5 Dimethyl Aminobenzo B Furan and Its Analogs
Cross-Coupling Strategies for Benzo[b]furan Synthesis
Cross-coupling reactions, particularly those catalyzed by palladium, have revolutionized the synthesis of complex organic molecules, including benzofurans. These methods often involve a two-step sequence where a cross-coupling reaction first assembles a key precursor, which then undergoes cyclization.
The Sonogashira coupling of terminal alkynes with o-iodophenols is a widely used strategy. acs.org The resulting o-alkynylphenol can then be cyclized to form the benzofuran ring. This tandem Sonogashira coupling/cyclization can be performed in one pot using palladium nanoparticles as a recyclable catalyst under ambient conditions. organic-chemistry.org
Alternatively, the benzofuran core can be pre-formed and then functionalized using cross-coupling. For instance, 2-halobenzo[b]furans can undergo Suzuki cross-coupling reactions with various organoboron reagents or cross-coupling with organoalane reagents to produce a wide array of 2-substituted benzo[b]furan derivatives. researchgate.net Nickel catalysts have also been employed for the cross-coupling of 2-methylsulfanylbenzofurans with alkyl Grignard reagents. organic-chemistry.org
| Coupling Type | Reactants | Catalyst System | Product Type |
| Sonogashira Coupling/Cyclization | o-Iodophenols, Terminal Alkynes | Pd/Cu catalysts | 2-Substituted Benzofurans. acs.org |
| Suzuki Coupling | 2-Halobenzofurans, Arylboronic acids | Pd(II) complex, K₂CO₃ | 2-Arylbenzofurans. researchgate.net |
| Negishi-type Coupling | 2-Halobenzofurans, Organoalane reagents | PdCl₂/XantPhos | 2-Alkyl/Aryl/Alkynyl-benzofurans. researchgate.net |
| Kumada-type Coupling | 2-Methylsulfanylbenzofurans, Alkyl Grignards | NiCl₂(PPh₃)(IPr) | 2-Alkylbenzofurans. organic-chemistry.org |
Synthetic Routes to this compound and its Congeners
The benzo[b]furan nucleus is a prominent scaffold in a multitude of biologically active compounds. The synthesis of derivatives such as this compound and its analogs has been the focus of extensive research, leading to the development of various synthetic methodologies. Transition metal-catalyzed reactions, in particular, have proven to be powerful tools for the construction of this heterocyclic system. This article details several key synthetic strategies, including cross-coupling reactions and hetero-cyclizations, that provide access to this important class of compounds.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. Several of these named reactions have been adapted for the synthesis and derivatization of the benzo[b]furan core.
Modified Larock-Type Coupling Reactions
The Larock heteroannulation, a palladium-catalyzed reaction between a substituted alkyne and an ortho-haloaniline or phenol (B47542), is a powerful method for constructing indole (B1671886) and benzo[b]furan rings. ub.edu Modified Larock-type couplings have been developed to synthesize various benzo[b]furan derivatives. researchgate.net For instance, the reaction of an o-iodophenol with a 3-silyl-1-arylpropinone in the presence of a palladium catalyst can yield 2-silylbenzo[b]furans. mdpi.com This approach offers a convergent route to highly substituted benzo[b]furans. researchgate.netmdpi.com
A general scheme for a modified Larock-type coupling is presented below:
Starting Materials: o-iodophenol derivative, substituted alkyne
Catalyst: Pd(OAc)₂, Na₂CO₃
Solvent: DMF researchgate.net
This method's versatility allows for the introduction of a wide range of substituents onto the benzo[b]furan scaffold, making it a valuable tool in medicinal chemistry research. mdpi.com
Negishi Coupling Methodologies for Carbon-Carbon Bond Formation
The Negishi coupling reaction, which involves the palladium-catalyzed cross-coupling of an organozinc compound with an organohalide or triflate, is a highly effective method for forming carbon-carbon bonds. wikipedia.org This reaction is known for its high functional group tolerance and the ability to couple sp³, sp², and sp hybridized carbon atoms. wikipedia.orgnih.gov
In the context of benzo[b]furan synthesis, Negishi coupling can be employed for the late-stage functionalization of the heterocyclic core. For example, a pre-formed bromo-benzo[b]furan can be coupled with an organozinc reagent to introduce various alkyl, aryl, or alkenyl substituents. nih.govnih.gov The reaction typically proceeds under mild conditions and offers good to excellent yields. orgsyn.org
| Reactant 1 | Reactant 2 | Catalyst | Product | Yield |
| 2-bromopyridine | Organozinc reagent | Tetrakis(triphenylphosphine)palladium(0) | 2,2'-bipyridine | High |
| o-iodotoluene | o-tolylzinc chloride | Tetrakis(triphenylphosphine)palladium(0) | Biphenyl | High |
This table illustrates the general utility of Negishi coupling for forming C-C bonds, a principle applicable to benzo[b]furan derivatization. orgsyn.org
Sonogashira Coupling Applications in Benzo[b]furan Derivatization
The Sonogashira coupling, a palladium/copper-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone for the synthesis of alkyne-containing compounds and has been extensively applied to the synthesis of benzo[b]furans. nih.govnih.gov One common strategy involves the coupling of an o-iodoanisole with a terminal alkyne, followed by an electrophilic cyclization to furnish the 2,3-disubstituted benzo[b]furan. nih.govorganic-chemistry.org This two-step process is highly efficient and proceeds under mild conditions. organic-chemistry.org
Furthermore, one-pot, three-component syntheses utilizing Sonogashira conditions have been developed. These methods allow for the direct synthesis of 2,3-disubstituted benzo[b]furans from commercially available 2-iodophenols, terminal acetylenes, and aryl iodides, often with the aid of microwave irradiation to shorten reaction times and improve yields. nih.gov
| Reactant 1 | Reactant 2 | Catalyst System | Key Feature |
| o-Iodoanisole | Terminal Alkyne | Pd/Cu | Two-step synthesis with electrophilic cyclization. nih.govorganic-chemistry.org |
| 2-Iodophenol, Terminal Acetylene, Aryl Iodide | - | Pd/Cu | One-pot, three-component synthesis. nih.gov |
Heck Coupling Reaction Protocols
The Heck reaction, a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a versatile tool for C-C bond formation. libretexts.org Both intermolecular and intramolecular Heck reactions have been utilized in the synthesis of heterocyclic compounds, including benzo[b]furans. libretexts.orgclockss.org
Intramolecular Heck reactions are particularly powerful for constructing cyclic systems. chim.it For instance, a suitably substituted alkene tethered to an aryl halide can undergo palladium-catalyzed cyclization to form the benzo[b]furan ring. This approach often exhibits high regioselectivity and stereoselectivity. libretexts.orgchim.it The development of phosphine-free palladium catalysts and the use of aqueous media have also made the Heck reaction a more environmentally benign synthetic method. nih.gov
The general catalytic cycle for the Heck reaction involves:
Oxidative Addition: The palladium(0) catalyst reacts with the organohalide. libretexts.org
Migratory Insertion: The alkene coordinates to the palladium complex and inserts into the palladium-carbon bond. libretexts.org
β-Hydride Elimination: A β-hydride is eliminated to form the substituted alkene product. libretexts.org
Reductive Elimination: The catalyst is regenerated. libretexts.org
Palladium-Catalyzed Oxidative Coupling Techniques
Palladium-catalyzed oxidative coupling reactions that form C-C bonds directly from two C-H bonds represent a highly atom-economical and environmentally friendly approach. nih.gov While specific examples for the direct synthesis of this compound via this method are not detailed, the general principle has been applied to the synthesis of related heterocyclic structures. For instance, the dehydrogenative Heck reaction allows for the cross-coupling of heteroarenes with alkenes. mdpi.com
These reactions often employ an oxidant to regenerate the active palladium(II) catalyst. The development of these methods is a significant area of research, aiming to provide more direct and sustainable routes to complex molecules. nih.gov
Transition Metal-Catalyzed Hetero-cyclizations of 2-Ethynylphenols
The intramolecular cyclization of 2-ethynylphenols is a direct and efficient route to the benzo[b]furan core. Various transition metals have been shown to catalyze this transformation, with gold catalysts being particularly effective.
Gold-Catalyzed Processes for Benzo[b]furan Ring Closure
Homogeneous gold catalysts have emerged as powerful tools for activating alkynes towards nucleophilic attack. researchgate.netnih.gov Gold(I) complexes, in particular, efficiently catalyze the intramolecular cyclization of 2-ethynylphenols and their derivatives to form benzo[b]furans. researchgate.netnih.govresearchgate.net This method is characterized by its mild reaction conditions, low catalyst loadings, and high yields. nih.govresearchgate.net
The reaction can be performed on 2-ethynylphenols with a free hydroxyl group or with a protected hydroxyl group, such as a tetrahydropyranyl (THP) ether. researchgate.netnih.gov The gold catalyst activates the alkyne, facilitating the intramolecular attack of the phenolic oxygen to form the furan ring. This methodology has been successfully applied to the synthesis of a wide range of 2-substituted and 2,3-disubstituted benzo[b]furans. researchgate.net
| Substrate | Catalyst | Key Feature |
| 2-Ethynylphenol | Gold(I) complex | Direct cyclization to form the benzo[b]furan ring. researchgate.net |
| THP ether of 2-ethynylphenol | Gold(I)-NHC complex | Efficient cyclization with low catalyst loading. researchgate.netnih.gov |
| 2-Alkynyl thioanisole | Gold(I)-IPr hydroxide | Synthesis of 2-substituted benzo[b]thiophenes. rsc.org |
Transition Metal-Catalyzed Hetero-cyclizations of 2-Ethynylphenols
Iron and Copper Catalysis in Intramolecular C–O Bond Formation
The synthesis of benzo[b]furans through intramolecular C–O bond formation has been effectively achieved using non-precious transition metal catalysts like iron and copper. One-pot processes starting from 1-aryl- or 1-alkylketones have been developed, which involve a regioselective iron(III)-catalyzed halogenation of the aryl ring, followed by an iron- or copper-catalyzed O-arylation. mdpi.comrsc.org
In these one-pot procedures, iron(III) chloride can be used to facilitate the iodination of the ketone substrate. Subsequent intramolecular O-arylation to form the benzo[b]furan ring can then be catalyzed by copper. It has been observed that even trace amounts of copper (in parts per million) can effectively catalyze the C–O bond forming cyclization step. mdpi.com For instance, the cyclization of a 1-(2-iodoaryl)ketone intermediate to the corresponding benzo[b]furan can proceed in the presence of a copper(I) iodide catalyst and a ligand such as N,N'-dimethylethylenediamine (DMEDA). mdpi.com Control experiments have confirmed that the C–O bond formation is indeed catalyzed by the transition metal and not a result of high-temperature conditions alone. mdpi.com
| Catalyst System | Starting Material Type | Key Transformation | Ref. |
| FeCl₃ / CuI | 1-Arylketones | One-pot iodination and intramolecular O-arylation | mdpi.com |
| CuI / DMEDA | 1-(2-Haloaryl)ketones | Intramolecular O-arylation | mdpi.com |
This table summarizes catalyst systems used in the synthesis of benzo[b]furans via intramolecular C-O bond formation.
Indium-Catalyzed Hydroalkoxylation Reactions
Indium catalysts have shown utility in multicomponent reactions for the synthesis of aminobenzofuran derivatives. A notable example is the indium-catalyzed protocol for the preparation of 2-aryl-3-aminobenzofurans. manchester.ac.ukresearchgate.net This method highlights the ability of indium to catalyze key bond-forming events in a convergent manner. More recently, indium-mediated Barbier-type allenylation reactions of glyoxals have been developed to produce bis(α-hydroxyallenes), which can then undergo gold-catalyzed cyclization to form various oxacycles, demonstrating the versatility of indium in the synthesis of complex oxygen-containing heterocycles. researchgate.net
Nickel-Catalyzed Tandem Syntheses
Nickel catalysis has emerged as a powerful tool for the construction of various heterocyclic scaffolds, including benzo[b]furans, often through tandem or cascade reactions. While a direct nickel-catalyzed tandem synthesis for this compound is not extensively documented, related transformations highlight the potential of this approach. For instance, nickel-catalyzed tandem reactions involving cyclic esterification and C–S bond formation have been developed to synthesize complex sulfur-containing heterocycles. nih.gov
In the realm of benzofuran synthesis, nickel catalysts have been employed for the intramolecular nucleophilic addition of aryl halides to aryl ketones, yielding 3-arylbenzofurans. thieme.de Furthermore, nickel-catalyzed cross-coupling reactions of 2-fluorobenzofurans with arylboronic acids have been established, proceeding through the activation of the strong aromatic C–F bond. beilstein-journals.orgbeilstein-archives.org This method allows for the synthesis of a variety of 2-arylbenzofurans under mild conditions. beilstein-journals.orgbeilstein-archives.org The development of nickel-catalyzed tandem reactions for the synthesis of 2-aminobenzothiazoles from 2-bromophenylisothiocyanate and amines further underscores the utility of nickel in constructing amino-functionalized heterocyles. jst.go.jp
| Catalyst | Reactants | Product Type | Ref. |
| Ni(cod)₂ / PCy₃ | 2-Fluorobenzofuran, Arylboronic acid | 2-Arylbenzofuran | beilstein-journals.orgbeilstein-archives.org |
| Nickel catalyst | Aryl halide, Aryl ketone | 3-Arylbenzofuran | thieme.de |
| Ni(CO)₄ | 3-(2-Hydroxyphenyl)acrylic acid, 2-Halobenzenethiol | 5-Oxa-11-thia-benzofluoren-6-one | nih.gov |
This table showcases various nickel-catalyzed reactions for the synthesis of benzofuran derivatives and related heterocycles.
Zinc-Promoted Cyclization Approaches
Zinc-based catalysts have been utilized in the cyclization of propargyl alcohols with phenols to generate benzofurans. Specifically, zinc triflate (Zn(OTf)₂) has been shown to catalyze the cyclization in hot toluene, leading to differently structured indole and benzofuran products through distinct annulation mechanisms involving α-carbonyl intermediates. wikipedia.org Zinc-promoted cyclization has also been effectively used in the synthesis of other heterocyclic systems, such as the reaction of tosylhydrazones with 2-(dimethylamino)malononitrile to produce substituted 1-tosyl-1H-pyrazoles. sioc-journal.cnresearchgate.net
Interrupted Pummerer Reaction in Benzo[b]furan Synthesis
A novel and efficient method for the synthesis of multisubstituted benzo[b]furans involves the interrupted Pummerer reaction of alkynyl sulfoxides with phenols. Current time information in Bangalore, IN.nih.govnih.gov This reaction proceeds through the electrophilic activation of the electron-deficient alkynyl sulfinyl group with an activator like trifluoroacetic anhydride. beilstein-journals.orgresearchgate.net The subsequent nucleophilic attack by a phenol leads to the formation of the benzo[b]furan scaffold. beilstein-journals.orgresearchgate.net This methodology is advantageous due to the ready availability of the starting alkynyl sulfoxides and phenols, allowing for the preparation of a wide array of functionalized benzo[b]furans. Current time information in Bangalore, IN.nih.govnih.gov
The proposed mechanism involves the formation of an alkynyl sulfurane intermediate, which, despite the electron-withdrawing nature of the sp-hybridized carbon, undergoes the transformation. nih.gov This approach has expanded the toolbox for creating highly substituted benzo[b]furan systems. nih.gov
Smiles Rearrangement for Accessing Aminobenzofuran Derivatives
The Smiles rearrangement is an intramolecular nucleophilic aromatic substitution (SNAr) reaction. manchester.ac.ukwikipedia.org In this process, an activated aryl system migrates from one heteroatom to another. manchester.ac.uk The classical Smiles rearrangement is driven by the formation of a more stable anion and has been instrumental in the synthesis of numerous heterocyclic compounds. manchester.ac.uk
While its direct application to the synthesis of this compound is not prominently reported, the rearrangement has been successfully employed to access related amino-substituted heterocyclic systems. For example, the Smiles rearrangement has been a key step in the synthesis of 5-amino-substituted Current time information in Bangalore, IN.benzothieno[2,3-b]pyridines. researchgate.net This suggests the potential of this rearrangement in strategies aimed at synthesizing aminobenzofuran derivatives, provided a suitable precursor with the necessary activating groups and nucleophilic/leaving group combination can be designed. The Truce-Smiles rearrangement, a variant where the nucleophile is strong enough to not require arene activation, further broadens the scope of this transformation. wikipedia.org
Functionalization and Derivatization Strategies for Aminobenzo[b]furan Scaffolds
Once the aminobenzo[b]furan core is constructed, further functionalization and derivatization are crucial for tuning its properties. Various strategies have been developed to modify this scaffold.
A tandem SNAr-cyclocondensation reaction of 4-substituted perfluorobenzonitriles with α-hydroxycarbonyl compounds has been used to synthesize a library of novel 3-amino-2,6-disubstituted-4,5,7-trifluorobenzofurans. nih.govresearchgate.net This method allows for the rapid construction of fluorinated aminobenzofuran derivatives. nih.govresearchgate.net
Another approach involves the synthesis of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives. These are typically prepared through a multi-step sequence starting with the cyclization of a nitrosalicylaldehyde or 2-hydroxyacetophenone (B1195853) derivative, followed by the reduction of the nitro group to an amine. nih.gov This amino group can then be further derivatized, for example, by acylation to form amides. mdpi.com For instance, a 3-aminobenzo[b]furan derivative can undergo acyl substitution with benzoyl chloride. mdpi.com
The functionalization of the benzo[b]furan scaffold can also be achieved through palladium-catalyzed coupling reactions. For example, brominated benzo[b]furan derivatives are versatile intermediates that can undergo Negishi or other cross-coupling reactions to introduce various substituents at different positions of the ring system. nih.gov Late-stage functionalization using copper-catalyzed C-H activation has also been demonstrated as a powerful tool for modifying complex drug molecules, including those with furan rings, allowing for the introduction of groups like hydroxyl, methyl, azido, and cyano. nih.gov
| Functionalization Strategy | Precursor Scaffold | Introduced Functionality | Ref. |
| Tandem SNAr-cyclocondensation | 4-Substituted perfluorobenzonitriles | 3-Amino-2,6-disubstituted-4,5,7-trifluoro | nih.govresearchgate.net |
| Reduction of nitro group, then acylation | Nitro-substituted benzo[b]furan | Amino group, then amide | mdpi.comnih.gov |
| Palladium-catalyzed cross-coupling | Brominated benzo[b]furan | Various aryl and alkyl groups | nih.gov |
| Copper-catalyzed C-H activation | Furan-containing molecules | -OH, -CH₃, -N₃, -CN, etc. | nih.gov |
This table outlines various strategies for the functionalization and derivatization of aminobenzo[b]furan scaffolds.
Regioselective Introduction of Amino Substituents
The introduction of an amino group at the C-5 position of the benzofuran ring is a critical step in the synthesis of the target compound. One common strategy involves the nitration of a benzofuran precursor, followed by reduction of the nitro group to an amine. This approach, however, can sometimes lead to mixtures of isomers.
A more regioselective method involves starting with a substituted phenol that already contains a nitrogen functionality or a group that can be converted to an amine. For instance, a patented method describes the reaction of salicylaldehyde (B1680747) with an aniline (B41778) diazonium salt to yield an intermediate that, after a series of reactions including etherification, ring closure, and reduction, produces 5-aminobenzofuran-2-carboxylate. google.com This multi-step process ensures the amino group is precisely positioned at the desired C-5 location.
Another approach utilizes a copper-catalyzed intramolecular C-O bond formation. This method has been shown to be effective for the synthesis of various substituted benzofurans, including those with amino groups. acs.org The choice of starting materials and reaction conditions is crucial for achieving high regioselectivity. oregonstate.edu For example, the reaction of 3-hydroxy-2-pyrones with nitroalkenes bearing ester groups can lead to the formation of substituted benzofuranones, which can then be converted to the corresponding benzofurans. oregonstate.edu This method offers a high degree of control over the substitution pattern. oregonstate.edu
The synthesis of ethyl 5-aminobenzofuran-2-carboxylate has been reported, highlighting the importance of this intermediate in the synthesis of more complex molecules. researchgate.netchemimpex.com This compound serves as a versatile building block for further functionalization. chemimpex.com
Methylation of Amino Groups for Dimethylamino Functionality
Once the 5-aminobenzofuran scaffold is in hand, the next step is the introduction of the two methyl groups to the amino functionality. This is typically achieved through a reductive amination process. nih.gov This reaction involves treating the primary amine with an excess of formaldehyde in the presence of a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃).
Alternatively, direct methylation using a methylating agent like methyl iodide or dimethyl sulfate (B86663) can be employed. However, this method requires careful control of the stoichiometry to avoid over-methylation and the formation of quaternary ammonium (B1175870) salts. The choice of base and solvent is also critical to the success of this reaction.
A study on the synthesis of benzofuran derivatives as potential anticancer agents involved the N-alkylation of an allylamine (B125299) intermediate with iodoethane (B44018) or 2-iodopropane (B156323) in the presence of sodium hydride (NaH) as a base in dimethylformamide (DMF). nih.gov A similar strategy could be adapted for the dimethylation of 5-aminobenzofuran.
Sulfenylation Strategies for Benzo[b]furan Derivatives
The introduction of a sulfur-containing group, or sulfenylation, onto the benzofuran ring can significantly alter its biological properties. mdpi.com Research has shown that the sulfenylation of indoles, which are structurally similar to benzofurans, can be achieved using a KI/SeO₂ catalytic system with disulfides or thiols. researchgate.net This method allows for the selective formation of mono- and bis-sulfenylated products by varying the reaction conditions. researchgate.net
In the context of benzofuran derivatives, a series of compounds with a substituted benzyl (B1604629) sulfoxide (B87167) or sulfone at the 2-position were synthesized to explore their potential as SIRT2 inhibitors. mdpi.com The synthesis involved the oxidation of the corresponding sulfide (B99878) with meta-chloroperoxybenzoic acid (m-CPBA). mdpi.com This indicates that a sulfenyl group can be introduced and then further modified to create a range of analogs.
Synthesis of Prodrug Analogs (e.g., Glycine (B1666218) Prodrugs)
Prodrugs are inactive or less active precursors of a drug that are converted to the active form in the body. The synthesis of prodrug analogs of this compound, such as glycine prodrugs, can be a valuable strategy to improve its pharmacokinetic properties.
The synthesis of such a prodrug would typically involve coupling the amino group of glycine (or a protected form of it) to a suitable position on the benzofuran scaffold. For example, if the parent compound has a carboxylic acid functionality, a standard amide bond formation reaction can be used. This is often facilitated by coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI).
In one reported synthesis of amino 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives, a substitution reaction was carried out between α-bromoacrylic acid and amino benzo[b]furanone derivatives using an excess of EDCI and 1-hydroxybenzotriazole (B26582) (BtOH) in dry DMF. mdpi.com This demonstrates the feasibility of coupling amino acids to the benzofuran core.
Optimization of Synthetic Protocols for Enhanced Efficiency and Scope
The development of efficient and versatile synthetic methods is a continuous effort in organic chemistry. For the synthesis of this compound and its analogs, optimization of existing protocols is crucial to improve yields, reduce reaction times, and expand the range of accessible compounds.
Substrate Scope and Functional Group Tolerance Analysis
A key aspect of synthetic methodology development is understanding the substrate scope and functional group tolerance of a given reaction. This involves testing the reaction with a variety of starting materials bearing different substituents to determine which functional groups are compatible with the reaction conditions.
Numerous studies on the synthesis of benzofurans have included investigations into the substrate scope. acs.orgacs.orgorganic-chemistry.orgresearchgate.net For instance, palladium-catalyzed methods have been shown to tolerate a wide range of functional groups, allowing for the synthesis of diversely substituted benzofurans. organic-chemistry.orgnih.gov Similarly, copper-catalyzed and iron-catalyzed reactions have also demonstrated good functional group tolerance. acs.org
In the development of a one-pot synthesis of benzofurans, it was found that the process was tolerant of various functional groups, including those on both the phenol and the α-haloketone starting materials. researchgate.net This allows for the synthesis of a wide array of benzofuran derivatives with different substitution patterns. researchgate.net Research has also shown that both electron-donating and electron-withdrawing groups on the aromatic rings of the starting materials are generally well-tolerated in many synthetic routes to benzofurans. acs.org
| Catalyst System | Tolerated Functional Groups | Reference |
| Palladium(II) acetate (B1210297)/Bippyphos | Halides (Br, Cl), Esters, Ethers | nih.gov |
| Copper(I) iodide | Ketones, Aldehydes, Amino groups | acs.org |
| Iron(III) chloride | Alkoxy groups | nih.gov |
| Titanium tetrachloride | Aryl and alkyl ketones | researchgate.net |
Reaction Yield Enhancement Strategies and Catalytic Efficiency
Improving reaction yields and the efficiency of the catalyst are paramount for developing practical and scalable synthetic routes. This can be achieved through various strategies, including the optimization of reaction conditions (temperature, solvent, concentration), the use of more active and stable catalysts, and the development of one-pot procedures that minimize the number of purification steps.
For example, microwave-assisted synthesis has been shown to be an effective technique for accelerating reactions and improving yields in the synthesis of 2,3-disubstituted benzofurans. nih.gov The optimization of a one-pot, three-component reaction under Sonogashira conditions led to significantly improved yields of the desired benzofuran products. nih.gov
The choice of catalyst and ligand is also critical for catalytic efficiency. The development of new palladium-based catalyst systems, for instance, has enabled the synthesis of benzofurans under milder conditions and with broader substrate scope. nih.gov The use of highly active and robust catalysts can also allow for lower catalyst loadings, which is both economically and environmentally beneficial.
Recent reviews on benzofuran synthesis highlight a multitude of catalytic strategies, including those based on palladium, copper, nickel, gold, and rhodium. acs.orgnih.govnih.gov Each of these metals offers unique advantages in terms of catalytic efficiency and selectivity for specific transformations. acs.orgnih.gov The continuous development of novel catalytic systems is a key driver for improving the efficiency of benzofuran synthesis. nih.govacs.org
Solvent System Optimization and Its Impact on Reaction Outcomes
The selection of an appropriate solvent system is a critical parameter in the synthesis of this compound and its analogs, profoundly influencing reaction rates, yields, and even the feasibility of a particular synthetic route. The solvent's role extends beyond simply dissolving reactants; it can affect catalyst solubility and stability, modulate reactant polarity, and participate in the reaction mechanism.
In the synthesis of benzofuran derivatives, a variety of solvents have been explored, with the choice often dictated by the specific reaction type and catalyst system employed. For instance, in palladium-catalyzed reactions for benzofuran synthesis, polar aprotic solvents are frequently utilized. One study highlighted the successful transfer of a reaction from N,N-dimethylformamide (DMF) to aqueous N-methyl-2-pyrrolidone (NMP), indicating a move towards potentially greener solvent alternatives. scielo.org.mx However, challenges in the complete removal of high-boiling point solvents like NMP from the reaction mixture were noted. scielo.org.mx Further investigations explored the use of more benign solvents like 2-propanol and acetone, often in combination with water, which can be effective for room temperature reactions. scielo.org.mx
The optimization of solvent systems is often an empirical process, involving the screening of various solvents to identify the one that provides the best balance of yield, reaction time, and ease of workup. A study on the synthesis of aminobenzofuran spiroindanone derivatives provides a clear example of such an optimization process. nih.gov The researchers systematically evaluated a range of solvents, including both protic and aprotic options.
An interactive data table illustrating the effect of different solvents on the yield of a tandem cyclization reaction to form a 3-aminobenzofuran derivative is presented below. nih.gov
| Solvent | Yield (%) |
| DCE | 85 |
| Toluene | 81 |
| CH3CN | 75 |
| THF | 72 |
| EtOH | 68 |
| MTBE | 65 |
This table is based on data from a study on the synthesis of 3-aminobenzofuran derivatives and serves as an illustrative example of solvent optimization. nih.gov
As the data indicates, dichloroethane (DCE) was identified as the optimal solvent for this particular transformation, affording the highest yield of the desired product. nih.gov While large polar solvents like acetonitrile (CH₃CN) and ethanol (B145695) (EtOH) were tested, they did not lead to an improvement in the reaction outcome. nih.gov Similarly, other aprotic solvents such as tetrahydrofuran (B95107) (THF) and methyl tert-butyl ether (MTBE) did not yield the desired enhancement. nih.gov This systematic approach underscores the importance of solvent screening to maximize reaction efficiency.
Catalyst Loading and Ligand Design for Improved Selectivity
In metal-catalyzed syntheses of this compound and its analogs, the catalyst system, comprising the metal precursor and a coordinating ligand, is paramount for achieving high selectivity and efficiency. Catalyst loading and ligand design are two critical levers that can be adjusted to optimize the reaction outcome.
Catalyst loading, the amount of catalyst used relative to the limiting reactant, is a key consideration for both economic and environmental reasons. While higher catalyst loading may lead to faster reaction rates, the goal is to use the minimum amount of catalyst necessary to achieve a high yield in a reasonable timeframe. For the synthesis of benzoyl-substituted benzofuran heterocycles via a palladium-catalyzed reaction, a catalyst loading of 30 mol % of palladium acetate was employed. nih.gov In contrast, the synthesis of N-aryl-debenzeyldonepezil analogues, which involves a palladium-catalyzed Buchwald-Hartwig C-N cross-coupling, utilized a lower catalyst loading of 10 mol % of Pd(OAc)₂. nih.gov
The design of the ligand is arguably one of the most crucial aspects of catalyst system optimization. The ligand can influence the solubility, stability, and reactivity of the metal center, thereby dictating the selectivity of the reaction. In the context of C-N bond formation, a critical step in the synthesis of many amino-substituted heterocycles, the choice of ligand is vital.
A systematic investigation into the optimization of the Buchwald-Hartwig reaction for the synthesis of N-aryl-debenzeyldonepezil provides a clear illustration of the impact of ligand design. nih.gov The study screened various phosphine-based ligands in conjunction with a palladium catalyst.
Below is an interactive data table summarizing the effect of different ligands on the yield of the N-arylated product. nih.gov
| Ligand | Yield (%) |
| Mephos | 89 |
| PPh₃ | <5 |
| PCy₃ | <5 |
This table is based on data from a study on the synthesis of N-aryl-debenzeyldonepezil analogues and demonstrates the critical role of ligand selection in C-N cross-coupling reactions. nih.gov
The results demonstrate a dramatic difference in reaction efficiency based on the ligand used. While the monophosphine ligands triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) resulted in very little product formation, the use of Mephos led to a significantly improved yield of 89%. nih.gov This highlights the importance of selecting a ligand with the appropriate electronic and steric properties to facilitate the desired catalytic cycle. The study further optimized the reaction conditions by examining different bases and solvents, ultimately establishing a robust protocol for the synthesis of a range of N-arylated products. nih.gov
The development of novel and efficient catalytic systems continues to be an active area of research. For instance, copper-catalyzed methods have also been reported for the synthesis of benzofurans, sometimes proceeding under ligand-free conditions. nih.gov These alternative catalytic approaches offer the potential for more cost-effective and sustainable synthetic routes.
Synthesis and Characterization of 5 Dimethyl Aminobenzo B Furan
Established Synthetic Methodologies
The synthesis of 5-(Dimethyl)aminobenzo[b]furan has been achieved through a reductive amination process. A common method involves the reaction of 5-aminobenzo[b]furan with an excess of aqueous formaldehyde (B43269) in the presence of a reducing agent, such as sodium cyanoborohydride, in a suitable solvent like acetonitrile (B52724) (CH3CN). The addition of glacial acetic acid helps to facilitate the reaction, yielding the desired N,N-dimethylated product. prepchem.com
Another general approach to substituted aminobenzo[b]furans involves a multi-step sequence starting from a corresponding nitro-substituted precursor. The nitro group is first reduced to a primary amine, which can then be alkylated to introduce the dimethylamino functionality. For instance, the reduction of a nitro group can be carried out using iron in a mixture of hydrochloric acid and ethanol (B145695). mdpi.comnih.gov The resulting primary amine can then undergo methylation.
Spectroscopic and Analytical Data
| Spectroscopic Data for a Representative Aminobenzo[b]furan Derivative | |
| Technique | Observed Features |
| ¹H NMR | Aromatic protons typically appear as multiplets in the range of δ 6.20–9.00 ppm. The N,N-dimethyl protons would be expected to show a singlet, likely in the region of δ 2.5-3.5 ppm. |
| ¹³C NMR | Aromatic carbons would exhibit signals in the range of δ 110–150 ppm. The carbons of the dimethylamino group would appear further upfield. |
| IR Spectroscopy | Characteristic absorption bands for the C=C bonds of the aromatic system would be observed around 1512–1574 cm⁻¹. A C-N stretching vibration would also be present. |
| Mass Spectrometry | The mass spectrum would show a molecular ion peak corresponding to the mass of the compound (C10H11NO, M+ = 161.20 g/mol ). |
Note: The data in the table is generalized based on spectroscopic data for similar aminobenzofuran structures and may not represent the exact values for this compound. nih.gov
Mechanistic Investigations of Reactions Involving 5 Dimethyl Aminobenzo B Furan and Its Derivatives
Elucidation of Reaction Pathways and Intermediates
The formation of the benzo[b]furan scaffold can proceed through various mechanistic pathways, often dictated by the starting materials and reaction conditions. These pathways include cyclization reactions, electrophilic activation, and radical processes.
The synthesis of benzo[b]furan derivatives frequently involves intramolecular cyclization as a key step. One common strategy is the cyclization of appropriately substituted phenols. For instance, the FeCl3-mediated intramolecular cyclization of electron-rich aryl ketones proceeds via a direct oxidative aromatic C–O bond formation, where an alkoxy substituent on the benzene (B151609) ring is crucial for an efficient reaction. mdpi.com Another approach involves the cyclization of o-alkynylphenols, which can be activated by various catalysts. mdpi.com
Studies on the intramolecular cyclization of N-aryl enamines have also provided valuable mechanistic insights. An iodine-mediated process for synthesizing 3H-indoles from enamines was initially thought to proceed via iodocyclization of the enamine double bond to form a three-membered iodonium (B1229267) intermediate, followed by intramolecular electrophilic aromatic substitution. acs.org However, further experiments suggested an alternative mechanism involving oxidative iodination to form an iodide intermediate, which then undergoes an intramolecular Friedel−Crafts-type alkylation. acs.org This highlights the complexity of these cyclization reactions and the importance of detailed experimental and computational studies.
A one-step cyclization reaction is also employed for the synthesis of nitro 2-(3′,4′,5′-trimethoxybenzoyl)benzo[b]furan derivatives from substituted nitrosalicylaldehydes or 2-hydroxyacetophenones with 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone. nih.govmdpi.com Subsequent reduction of the nitro group yields the corresponding amino derivatives, such as (5-Aminobenzo[b]furan-2-yl)(3,4,5-trimethoxyphenyl)methanone. nih.gov
Electrophilic activation is a cornerstone of many synthetic routes toward benzo[b]furans. This process typically involves an electrophile attacking an unsaturated bond in the substrate, initiating a cascade of events that leads to the formation of the heterocyclic ring. longdom.org The mechanism often begins with the formation of a cationic intermediate, which can then undergo rearrangements to a more stable form before deprotonation to yield the final cyclic product. longdom.org
Various electrophiles, including iodine, bromine, sulfur, and selenium-containing reagents, have been successfully used to promote the cyclization of functionally-substituted alkynes under mild conditions. nih.gov For example, the reaction of 2-(phenylethynyl)benzaldehyde (B1589314) with electrophiles like I2, NIS, ICl, NBS, PhSeBr, and p-O2NC6H4SCl in the presence of methanol (B129727) leads to the formation of isochromene derivatives. nih.gov
In the context of benzo[b]furan synthesis, electrophilic cyclization of o-alkynylphenols is a common strategy. chim.it The electrophile activates the alkyne, making it susceptible to nucleophilic attack by the adjacent phenolic oxygen. chim.it Transition metals can also act as electrophiles (Lewis acids) to activate the triple bond. chim.it Furthermore, a carbocation-induced electrophilic cyclization has been developed for the synthesis of 3-alkyl- or 3-allenyl-2-amidobenzofurans. researchgate.net
The table below summarizes various electrophiles used in the cyclization of 2-(phenylethynyl)benzaldehyde with methanol.
| Electrophile | Reagent | Yield (%) |
| Iodine | I2 | 78 |
| N-Iodosuccinimide | NIS | 81 |
| Iodine monochloride | ICl | 83 |
| N-Bromosuccinimide | NBS | 75 |
| Phenylselenyl bromide | PhSeBr | 85 |
| p-Nitrobenzenesulfenyl chloride | p-O2NC6H4SCl | 74 |
| Data sourced from Larock et al. nih.gov |
Radical reactions offer an alternative and powerful approach to the synthesis of benzo[b]furans. These reactions often proceed under mild conditions and can provide access to complex molecular architectures that are difficult to obtain through traditional ionic pathways. nih.gov
One notable example involves the use of heteroatom-centered anions as super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.govresearchgate.net In this process, a single-electron transfer (SET) from the SED to a suitable precursor, such as a 2-iodophenyl allenyl ether, generates a radical species that can undergo cyclization and subsequent coupling. nih.govnih.gov The reaction mechanism is supported by control experiments and computational methods. nih.gov
Another strategy employs a cascade radical cyclization/intermolecular coupling of 2-azaallyls. nih.govresearchgate.net Here, a single-electron transfer from a 2-azaallyl anion to a 2-iodo aryl allenyl ether initiates a radical cyclization, which is then followed by an intermolecular radical-radical coupling. researchgate.net This method allows for the construction of complex benzofurylethylamine derivatives. nih.gov
Recent research has also explored the pyrolysis and oxidation of furan (B31954) and benzofuran (B130515). These studies have revealed a novel mechanism for the formation of polycyclic aromatic hydrocarbons (PAHs) termed "recombination cyclization of the unsaturated carbon chains from ring-opening" (RCCRO). researchgate.net During oxidation, oxygen-containing radicals attack carbon chains, leading to the formation of various products. researchgate.net
Regioselectivity and Stereoselectivity in Benzo[b]furan Formation
Regioselectivity and stereoselectivity are critical aspects of benzo[b]furan synthesis, determining the precise spatial arrangement of atoms in the final product. researchgate.net The ability to control these outcomes is essential for the synthesis of specific isomers with desired biological or material properties.
In multicomponent reactions, such as the reaction of 5-aminopyrazoles with cyclic 1,3-dicarbonyl compounds and dimethylformamide dimethylacetal, regioselectivity can be achieved under controlled microwave heating to favor the formation of one constitutional isomer over another. beilstein-journals.org
For photochemical reactions, such as the intramolecular [2+2] cycloaddition catalyzed by a chiral thioxanthone, both regioselectivity and stereoselectivity can be controlled. rsc.org Quantum chemical calculations have shown that the first C-C bond formation is the rate-limiting and selectivity-controlling step, with the stereoselectivity being controlled by intermolecular interactions. rsc.org
In the synthesis of benzo[b]furan derivatives via electrophilic cyclization, the regioselectivity is often high. For example, the electrooxidative selenylation/cyclization of 2-alkynylanisoles with diselenides yields C-3 selenylated benzo[b]furan derivatives with high regioselectivity. semanticscholar.orgnih.gov
The table below illustrates the regioselective synthesis of pyrazolo[1,5-a]quinazolin-6(7H)-ones.
| Reactants | Product | Yield (%) |
| 5-Aminopyrazole, Dimedone, DMFDMA | 8,8-Dimethyl-2-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one | 83 |
| 3-Methyl-5-aminopyrazole, Cyclohexane-1,3-dione, DMFDMA | 2-Methyl-8,9-dihydropyrazolo[5,1-b]quinazolin-6(7H)-one | 85 |
| Data sourced from Al-Mousawi et al. beilstein-journals.org |
Photochemical Reactivity and Isomerization Reactions of Furan and Benzo[b]furan Derivatives
The photochemical behavior of furan and its derivatives is complex and can lead to a variety of products through different reaction pathways. netsci-journal.com Upon direct irradiation, furan can undergo isomerization to form "Dewar furan" (an oxabicyclo[2.1.0]pentene), which can then rearrange to other isomers or react with other molecules. netsci-journal.com In the gas phase, photolysis of furan can yield cyclopropene (B1174273) and carbon monoxide. netsci-journal.com
Substituted furans can also undergo photoisomerization. For example, the irradiation of 2-cyanopyrroles, which are isoelectronic with furan derivatives, leads to isomeric pyrroles. netsci-journal.com The photochemical reactions of these five-membered heterocycles are often described in terms of the involvement of excited singlet and triplet states, leading to different intermediates and final products. netsci-journal.com
Recent advancements in flow photochemistry have provided new routes to complex molecules like benzo[b]fluorenes from alkynylated chalcones. nih.gov This transformation is initiated by the photochemical isomerization of an enone, which is then intercepted by an alkyne moiety, triggering a series of rearrangements. nih.gov The use of radical scavengers in control experiments suggests the involvement of biradical species in these photochemical transformations. nih.gov
Application of Frontier Orbital Theory in Reactivity Prediction and Analysis
Frontier Molecular Orbital (FMO) theory is a powerful tool for understanding and predicting the reactivity of molecules, including those involved in the synthesis of benzo[b]furans. wikipedia.org The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgresearchgate.net
FMO theory is based on three key observations:
Filled orbitals of different molecules repel each other.
Positive and negative charges on different molecules attract each other.
The occupied orbitals of one molecule and the unoccupied orbitals of another (particularly the HOMO and LUMO) interact to cause attraction. wikipedia.org
This theory can be applied to various reaction types, including pericyclic reactions like cycloadditions and sigmatropic shifts, to predict whether a reaction is thermally or photochemically allowed and to explain observed stereoselectivity. wikipedia.orgimperial.ac.uk For example, the endo-selectivity of the Diels-Alder reaction between cyclopentadiene (B3395910) and maleic anhydride (B1165640) is explained by the favorable interaction between the HOMO of the diene and the LUMO of the dienophile. wikipedia.org
In the context of benzo[b]furan chemistry, FMO analysis can predict the most likely sites for electrophilic or nucleophilic attack and rationalize the outcomes of cyclization reactions. researchgate.net For instance, the energy gap between the HOMO and LUMO can be used to predict the chemical reactivity of a molecule, with a smaller gap generally indicating higher reactivity. researchgate.net Computational studies employing FMO theory have been used to analyze the bioactivation of antitumor 2-(4-aminophenyl)benzothiazoles, where the distribution of the HOMO in the nitrenium ion intermediate correlates with the observed metabolism. researchgate.net
Advanced Spectroscopic Characterization and Structural Elucidation of 5 Dimethyl Aminobenzo B Furan
Nuclear Magnetic Resonance (NMR) Spectroscopy Applications for Structural Confirmation
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules by probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13).
Proton NMR (¹H NMR) provides information on the number of distinct proton environments, their electronic surroundings, and the proximity of neighboring protons. For 5-(Dimethyl)aminobenzo[b]furan, the spectrum is expected to show signals corresponding to the dimethylamino group and the five protons on the bicyclic benzofuran (B130515) core.
The six protons of the N(CH₃)₂ group would appear as a sharp singlet, as they are chemically equivalent and have no adjacent protons to couple with. Its chemical shift would be expected in the range of δ 2.9-3.1 ppm, typical for N,N-dimethylaniline derivatives. The protons on the benzofuran ring system would exhibit more complex splitting patterns due to spin-spin coupling with their neighbors. The expected chemical shifts are influenced by the electron-donating dimethylamino group and the heterocyclic furan (B31954) ring. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H2 | 7.5 - 7.7 | Doublet | J2,3 ≈ 2.2 |
| H3 | 6.7 - 6.9 | Doublet | J3,2 ≈ 2.2 |
| H4 | 7.3 - 7.5 | Doublet | J4,6 ≈ 2.5 |
| H6 | 6.9 - 7.1 | Doublet of Doublets | J6,7 ≈ 8.8, J6,4 ≈ 2.5 |
| H7 | 7.4 - 7.6 | Doublet | J7,6 ≈ 8.8 |
| -N(CH₃)₂ | 2.9 - 3.1 | Singlet | N/A |
Carbon-13 NMR (¹³C NMR) provides a map of the carbon skeleton of a molecule. bhu.ac.in Each chemically non-equivalent carbon atom produces a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment. oregonstate.edu In a proton-decoupled ¹³C NMR spectrum of this compound, ten distinct signals would be anticipated: eight for the benzofuran core and two for the dimethylamino methyl groups (which are equivalent). The carbon atoms directly attached to the nitrogen and oxygen atoms (C5, C7a, C3a, C2) would be significantly influenced and show characteristic shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures. Actual experimental values may vary.)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C2 | 145 - 147 |
| C3 | 102 - 104 |
| C3a | 150 - 152 |
| C4 | 110 - 112 |
| C5 | 148 - 150 |
| C6 | 115 - 117 |
| C7 | 118 - 120 |
| C7a | 125 - 127 |
| -N(CH₃)₂ | 40 - 42 |
To unambiguously assign the proton and carbon signals and confirm the molecule's connectivity, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H2 and H3, and between H6 and H7, confirming their positions on the furan and benzene (B151609) rings, respectively. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton-carbon pairs. arxiv.org It would be used to definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum (e.g., H2 with C2, H3 with C3, etc.). researchgate.net
Mass Spectrometry (MS) for Molecular Identity and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elucidation of molecular structure through fragmentation analysis. researchgate.net
High-Resolution Mass Spectrometry (HRMS) measures the mass of a molecule with extremely high accuracy (typically to four or five decimal places). nih.govgcms.cz This allows for the unambiguous determination of the elemental formula of a compound, as very few formulas will match a given exact mass. For this compound, the molecular formula is C₁₀H₁₁NO. HRMS would be used to confirm this by comparing the measured mass of the molecular ion ([M]⁺) or the protonated molecule ([M+H]⁺) to the theoretically calculated value.
Table 3: HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₁₁NO |
| Calculated Exact Mass ([M]⁺) | 161.08406 u |
| Calculated Exact Mass ([M+H]⁺) | 162.09189 u |
In the mass spectrometer, molecules are ionized and often break apart into smaller, characteristic fragment ions. The pattern of these fragments provides a molecular fingerprint that helps to confirm the structure.
For this compound, the fragmentation is expected to be initiated by the loss of a methyl radical (•CH₃) from the dimethylamino group, which is a common fragmentation pathway for N,N-dimethylanilines. This would result in a stable, resonance-delocalized cation.
A likely primary fragmentation step: [C₈H₆O-N(CH₃)₂]⁺• → [C₈H₆O-NHCH₃]⁺ + •CH₃ m/z = 161 → m/z = 146
This primary fragment at m/z 146 could undergo further fragmentation, such as the loss of hydrogen cyanide (HCN) or carbon monoxide (CO), which are characteristic of heterocyclic aromatic systems, providing further structural confirmation. imreblank.ch
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, serves as a powerful tool for the identification of functional groups and the elucidation of molecular structure by probing the vibrational modes of a molecule. For this compound, these techniques provide a detailed fingerprint, allowing for the characterization of its constituent parts, including the benzofuran core and the dimethylamino substituent.
Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, which induces transitions between vibrational energy levels. The resulting spectrum provides information on the functional groups present.
The FTIR spectrum of a compound related to this compound, specifically 6-(1-benzofuran-2-yl)-4-(4-dimethyl aminophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carbonitrile, shows a characteristic signal for the N(CH₃)₂ group at approximately 3040 cm⁻¹. rdd.edu.iq In the broader context of furan-based polymers, the out-of-plane bending of C-H bonds in furanic rings is typically detected in the 750-800 cm⁻¹ range. researchgate.net Furthermore, the stretching vibrations for =C-O-C= within the furan ring are observed around 1220 cm⁻¹ and 1025 cm⁻¹. researchgate.net For furan derivatives in general, the ring C-C symmetric and asymmetric stretching vibrations are found in the range of 1414-1033 cm⁻¹. globalresearchonline.net
Expected FTIR Spectral Data for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Benzene and Furan rings) |
| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃) |
| ~1620-1580 | C=C stretch | Aromatic ring skeletal vibrations |
| ~1470-1440 | C-H bend | Aliphatic (N-CH₃) |
| ~1360 | C-N stretch | Aryl-N |
| ~1260-1200 | =C-O-C= stretch | Furan ring |
| ~1050-1020 | =C-O-C= stretch | Furan ring |
| ~850-750 | C-H out-of-plane bend | Aromatic (substituted benzene) |
Fourier Transform Raman (FT-Raman) Spectroscopy
Fourier Transform Raman (FT-Raman) spectroscopy is a complementary vibrational technique that measures the inelastic scattering of monochromatic light. While FTIR is sensitive to changes in the dipole moment, Raman spectroscopy is sensitive to changes in the polarizability of a molecule, often providing stronger signals for non-polar symmetric vibrations. plus.ac.at
For furfural (B47365), a related furan derivative, distinct Raman shifts are observed at 1366, 1393, 1474, and 1670 cm⁻¹, which are primarily attributed to C-O vibrations. researchgate.net Less intense peaks between 880 and 1160 cm⁻¹ in the furfural spectrum arise mainly from C-H vibrations. researchgate.net In a study of furan-2-carbaldehyde-d, characteristic C=O-H bands were found at 3125, 2855, and 2719 cm⁻¹ in the Raman spectrum. mdpi.com
Expected FT-Raman Spectral Data for this compound:
| Raman Shift (cm⁻¹) | Vibration Type | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic (Benzene and Furan rings) |
| ~2950-2850 | C-H stretch | Aliphatic (N-CH₃) |
| ~1610 | C=C stretch | Aromatic ring skeletal vibration (strong) |
| ~1450 | C-H bend | Aliphatic (N-CH₃) |
| ~1370 | C-N stretch | Aryl-N |
| ~1250 | Ring breathing mode | Benzofuran ring |
Vibrational Band Assignment and Detailed Spectral Analysis
A detailed analysis of the vibrational spectra involves assigning specific absorption bands or Raman shifts to particular molecular motions. This assignment is often aided by computational methods like Density Functional Theory (DFT).
For the this compound molecule, the key vibrational modes can be assigned as follows:
Aromatic C-H Stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations of the benzene and furan rings.
Aliphatic C-H Stretching: The symmetric and asymmetric stretching vibrations of the methyl groups in the dimethylamino substituent are expected in the 2950-2850 cm⁻¹ region.
Ring Skeletal Vibrations: The C=C stretching vibrations within the fused aromatic system typically appear in the 1620-1400 cm⁻¹ region. The electron-donating dimethylamino group can influence the electron density and bond orders within the benzofuran ring system, potentially shifting these frequencies compared to unsubstituted benzofuran.
C-N Stretching: The stretching vibration of the aryl-nitrogen bond is expected around 1360 cm⁻¹.
Furan Ring Vibrations: The characteristic vibrations of the furan ring, particularly the asymmetric and symmetric =C-O-C stretches, are crucial for confirming the heterocyclic structure and are expected between 1260 cm⁻¹ and 1020 cm⁻¹. researchgate.net
Out-of-Plane Bending: The C-H out-of-plane bending vibrations in the fingerprint region (below 900 cm⁻¹) are diagnostic of the substitution pattern on the benzene ring.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic and conjugated systems like this compound, this technique is particularly informative.
Analysis of Absorption Maxima and Band Shapes
The UV-Vis spectrum of this compound is expected to show strong absorption bands characteristic of its extended π-conjugated system. The presence of the electron-donating dimethylamino group attached to the benzofuran chromophore is known to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to the unsubstituted benzofuran. This is due to the donation of electron density from the nitrogen lone pair into the aromatic system, which raises the energy of the highest occupied molecular orbital (HOMO) and decreases the HOMO-LUMO energy gap.
Studies on related furan derivatives show that the type of electronic transition is often π→π*. globalresearchonline.net In organic dye sensitizers containing bis-dimethylfluorenyl amino benzofuran groups, the absorption bands in the visible region are related to photoinduced electron transfer processes. aip.org
Computational and Theoretical Chemistry Approaches for 5 Dimethyl Aminobenzo B Furan
Quantum Chemical Calculations for Reaction Mechanism Elucidation
Reaction Energy Profile Determination
The determination of a reaction energy profile is a cornerstone of computational chemistry, offering a quantitative depiction of the energy changes that occur as reactants are converted into products. For 5-(Dimethyl)aminobenzo[b]furan, this involves mapping the potential energy surface for a specific chemical transformation, such as electrophilic substitution or cycloaddition.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization and Stability
Natural Bond Orbital (NBO) analysis is a theoretical method used to study the distribution of electron density in a molecule, translating the complex, delocalized molecular orbitals into a more intuitive picture of localized bonds and lone pairs that aligns with classical Lewis structures. wisc.edu This analysis provides a detailed understanding of electron delocalization and its contribution to molecular stability.
In Silico Property Predictions and Reactivity Descriptors
In silico methods, meaning "performed on computer or via computer simulation," are essential for predicting the physicochemical properties and reactivity of molecules before they are synthesized. These predictions can guide experimental work and provide insights into a molecule's behavior.
Key descriptors include:
Chemical Hardness (η): A measure of a molecule's resistance to changes in its electron distribution. A higher hardness value suggests greater stability and lower reactivity. semanticscholar.orgresearchgate.net
Chemical Softness (S): The reciprocal of hardness (S = 1/η). Soft molecules are more polarizable and reactive. semanticscholar.orgresearchgate.net
Electronegativity (χ): The ability of a molecule to attract electrons.
Chemical Potential (μ): Related to the "escaping tendency" of electrons from a system.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule accepts additional electronic charge from the environment. A higher electrophilicity index indicates a better electrophile. researchgate.net
These descriptors are calculated using the following equations:
η = (ELUMO - EHOMO) / 2
S = 1 / η
μ = (EHOMO + ELUMO) / 2
χ = -μ
ω = μ² / (2η)
For this compound, the electron-donating dimethylamino group would be expected to raise the HOMO energy, which would, in turn, affect all the calculated descriptors, likely leading to a lower hardness value (i.e., higher reactivity) compared to unsubstituted benzofuran (B130515).
Table 1: Illustrative Global Reactivity Descriptors for this compound Note: These are representative values for illustrative purposes and would be formally determined via DFT calculations.
| Descriptor | Symbol | Typical Value (eV) | Interpretation |
|---|---|---|---|
| Chemical Hardness | η | ~1.5 - 2.5 | Indicates moderate reactivity; softer than unsubstituted benzofuran. |
| Chemical Softness | S | ~0.4 - 0.67 | Inverse of hardness, signifying a propensity to react. |
| Chemical Potential | μ | ~ -3.0 to -4.0 | Negative value indicates stability, but the magnitude is related to nucleophilicity. |
| Electrophilicity Index | ω | ~1.8 - 3.2 | Quantifies the molecule's ability to act as an electrophile. |
The type and position of a substituent on an aromatic ring profoundly influence the molecule's reactivity, particularly in electrophilic aromatic substitution reactions. The dimethylamino group (-N(CH₃)₂) at the 5-position of the benzofuran ring system is a powerful electron-donating group due to the resonance effect, where the nitrogen lone pair delocalizes into the ring.
This donation of electron density has two major consequences:
Directing Effect: The electron density is not distributed uniformly. Resonance structures show that the electron density is preferentially increased at the positions ortho and para to the dimethylamino group. In the case of this compound, this would be the C4 and C6 positions. This makes these sites the most probable targets for attack by an electrophile.
Computational analysis of the molecular electrostatic potential (MEP) surface would visually confirm this effect, showing regions of more negative potential (electron-rich areas) localized at the C4 and C6 positions, indicating these as the likely sites for electrophilic attack. researchgate.net The reactivity of the furan (B31954) moiety, which typically favors substitution at the C2 position, is also modulated by the powerful activating effect of the remote dimethylamino group. youtube.com
Structure Activity Relationship Sar Studies of 5 Dimethyl Aminobenzo B Furan Derivatives
Correlating Structural Modifications with Observed Biological Activities (General Principles)
The biological and pharmacological activities of benzofuran (B130515) derivatives are highly dependent on the nature and position of substituents on the fused ring system. nih.govnih.gov Earlier SAR studies established that substitutions at the C-2 position, such as ester or heterocyclic rings, were critical for the cytotoxic activity of these compounds. nih.gov The introduction of various functional groups can modulate the molecule's electronic, solubility, and steric properties, which in turn affects its pharmacokinetic and pharmacodynamic profiles. ashp.org
For instance, the addition of electron-donating groups (e.g., -OH, -OMe) or electron-withdrawing groups (e.g., halogens, sulfonamides) can significantly alter the therapeutic activities of the benzofuran core. researchgate.net The placement of these substituents is a critical determinant of biological effect; a group that enhances activity at one position may diminish it at another. nih.govmdpi.com The introduction of substituents like hydroxyl, halogen, and amino groups at the 5-position of the benzofuran ring has been shown to be closely related to the compound's antibacterial activity. nih.gov Therefore, a systematic modification of the benzofuran scaffold is a key strategy for developing derivatives with specific and enhanced biological functions, ranging from anticancer to antimicrobial effects. nih.govnih.gov
Positional Effects of Substituents on Activity Profiles
The specific placement of functional groups on the 5-(Dimethyl)aminobenzo[b]furan backbone dictates the molecule's interaction with biological targets and, consequently, its efficacy and selectivity.
The amino group, particularly when substituted, is a crucial determinant of the biological activity of benzofuran derivatives. The 3-amino substitution, for example, is known to enhance the biological activities of these compounds. mdpi.com In a series of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives designed as antimitotic agents, the presence of a dimethylamino group at the 3-position generally enhanced antiproliferative activity. nih.gov Specifically, 3-dimethylamino derivatives were found to be more potent than their corresponding 3-amino counterparts, indicating that the dimethyl substitution is favorable for this particular biological action. nih.govnih.gov
However, the optimal position of the amino group is target-dependent. While 3-aminobenzofurans show promise as tubulin polymerization inhibitors, novel 2-aminobenzofuran derivatives have been synthesized and identified as potent modulators of P-glycoprotein (P-gp) mediated multidrug resistance. nih.govnih.gov In another context, for 3-aminobenzofuran derivatives designed as inhibitors of acetylcholinesterase (AChE) for potential use in Alzheimer's disease, the type of substitution on the amino group was critical, with electron-withdrawing groups showing better potency than electron-donating ones. nih.gov This highlights that the position of the amino group (e.g., C-2 vs. C-3) and its substitution pattern are key factors in tailoring the molecule's activity towards a specific cellular target. mdpi.comnih.govnih.gov
Methoxy (B1213986) (-OCH3) groups are common substituents in biologically active benzofurans, and their placement significantly modulates activity. In the context of 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-benzo[b]furan derivatives, the presence of a methoxy group at the 6-position of the benzofuran skeleton was found to contribute to maximal antiproliferative activity. nih.gov The most promising compound in this series, 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan, demonstrated potent inhibition of cancer cell growth at nanomolar concentrations. nih.gov
The influence of methoxy substitution varies with the biological target. In a different series of 2-benzoyl-1-benzofuran derivatives, a C6,7-dimethoxy substitution pattern was found to be beneficial for affinity towards adenosine (B11128) A1 and A2A receptors. nih.gov Conversely, for 3-aminobenzofuran derivatives acting as cholinesterase inhibitors, the attachment of electron-donating groups like methoxy significantly reduced the inhibitory activities. nih.gov This demonstrates that while methoxy groups can enhance potency for certain targets like tubulin, they can be detrimental for others, underscoring the nuanced role of substitution patterns in SAR.
Beyond amino and methoxy groups, the introduction of other functionalities plays a significant role in defining the biological profile of benzofuran derivatives. The introduction of halogens such as fluorine, chlorine, or bromine into the benzofuran structure has been shown to increase anticancer activity. nih.gov This enhancement is partly attributed to the ability of halogens to form "halogen bonds," which can improve binding affinity with a biological target. nih.gov
In a series of 3-haloacetamido derivatives of 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan, the order of antiproliferative activity was found to be I > Br > Cl. nih.gov Interestingly, the unsubstituted acetamido derivative in this series showed the greatest activity, suggesting that while halogens can modulate activity, their presence is not always superior to a simpler functional group. nih.gov In studies of 3-aminobenzofuran derivatives as acetylcholinesterase inhibitors, compounds containing electron-withdrawing groups like fluoro, chloro, and bromo demonstrated better inhibitory potency than those with electron-donating groups. nih.gov The strategic modification with different functional groups allows for the fine-tuning of a compound's potency and selectivity. nih.govnih.gov
Mechanistic Insights Derived from SAR Analysis
SAR analysis not only helps in optimizing potency but also provides crucial insights into the mechanism of action by revealing how specific structural features interact with their cellular targets.
A significant body of research on 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives has identified tubulin as a primary cellular target. nih.gov SAR studies led to the discovery that compounds from this class, particularly those with a 3-dimethylamino group and a 6-methoxy substituent on the benzofuran core, are potent inhibitors of tubulin polymerization. nih.gov
Mechanistic studies revealed that these compounds bind to the colchicine (B1669291) site of tubulin. This was confirmed in competitive binding assays where the most active compounds, such as 2-(3,4,5-trimethoxybenzoyl)-3-dimethylamino-6-methoxy-benzo[b]furan (compound 5i), strongly inhibited the binding of radiolabeled colchicine to tubulin. nih.gov The inhibition of tubulin polymerization disrupts microtubule dynamics, leading to cell cycle arrest in the G2-M phase and subsequent antiproliferative effects. nih.gov The SAR data indicates that the 2-(3,4,5-trimethoxybenzoyl) moiety mimics the trimethoxyphenyl ring of colchicine, while the substituted benzofuran portion of the molecule occupies another region of the binding pocket, explaining the structural requirements for potent activity. nih.govmdpi.com
Interactive Data Table: Biological Activity of Benzofuran Derivatives
The following table summarizes the antiproliferative activity and tubulin polymerization inhibition for selected 2-(3,4,5-trimethoxybenzoyl)-benzo[b]furan derivatives.
| Compound ID | Modifications | Cell Line | IC50 (nM) | Tubulin Polymerization Inhibition (%) | Source |
| 5i | 3-dimethylamino, 6-methoxy | MCF-7 | 48 | 76 | nih.gov |
| 5i | 3-dimethylamino, 6-methoxy | MDA-MB-231 | 54 | 76 | nih.gov |
| 5i | 3-dimethylamino, 6-methoxy | HT-29 | 75 | 76 | nih.gov |
| 5d | 3-amino, 6-methoxy | Not Specified | >1000 | 73 | nih.gov |
| 25 | 3-methyl, 6-ethoxy | A549 | 20 | 65.4 | mdpi.com |
| 22 | 3-methyl, 6-methoxy | A549 | 100 | 37.9 | mdpi.com |
| CA-4 | Reference Drug | A549 | 50 | 70.5 | mdpi.com |
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking simulations provide invaluable insights into the binding modes of ligands within their protein targets, helping to rationalize observed biological activities and guide the design of more potent inhibitors. For this compound derivatives, these studies have focused on characterizing their interactions within the colchicine binding pocket of β-tubulin.
Characterization of Binding Modes and Affinities
Molecular docking studies have consistently shown that benzo[b]furan derivatives can favorably occupy the colchicine binding site of tubulin. nih.gov The general binding mode involves the insertion of the benzo[b]furan scaffold into the pocket located at the interface between the α and β tubulin subunits. The specific orientation and interactions are dictated by the substitution pattern on the benzo[b]furan ring system.
Analysis of Key Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking, Hydrophobic Forces)
The stability of the ligand-protein complex is governed by a network of intermolecular interactions. For benzo[b]furan derivatives binding to the colchicine site, these interactions are multifaceted.
Hydrogen Bonding: A crucial interaction observed in the docking of benzo[b]furan derivatives is the formation of hydrogen bonds with key residues in the binding pocket. For example, the hydroxyl group of certain benzo[b]furan derivatives has been shown to form a hydrogen bond with the side chain of Asn β258. mdpi.com Similarly, the amino group at the 5-position of the benzo[b]furan ring is well-positioned to act as a hydrogen bond donor or acceptor, potentially interacting with residues such as Thr α179 or the backbone carbonyls of surrounding amino acids. The dimethylation of this amino group would preclude its ability to act as a hydrogen bond donor but could still allow for other types of favorable interactions.
Interactive Table: Key Intermolecular Interactions of Benzo[b]furan Derivatives at the Colchicine Site
| Type of Interaction | Key Residues Involved | Role in Binding |
|---|---|---|
| Hydrogen Bonding | Asn β258, Thr α179 | Directional interactions, enhancing specificity and affinity |
| π-Stacking | Tyr β224 | Stabilization of the aromatic ring system within the pocket |
Applications of 5 Dimethyl Aminobenzo B Furan in Advanced Chemical Synthesis
Role as Building Blocks for Complex Heterocyclic Systems
The electron-rich nature of 5-(dimethyl)aminobenzo[b]furan makes it an excellent precursor for the synthesis of more complex heterocyclic systems. The dimethylamino group activates the benzofuran (B130515) nucleus, facilitating electrophilic substitution and enabling its participation in various cyclization and multicomponent reactions (MCRs).
MCRs are highly efficient chemical processes where three or more reactants combine in a single operation to form a product that contains substantial portions of all the starting materials. mdpi.com The use of functionalized benzofurans in these reactions allows for the rapid assembly of intricate molecular architectures. For instance, aminofuran derivatives are known to act as key intermediates in MCRs for constructing polyheterocycles. mdpi.com Specifically, the reactivity of the amino group and the activated benzofuran ring can be harnessed in reactions like the Ugi-azide MCR, which has been used to create complex tetrazole-benzofuran hybrids. rsc.org This strategy allows for the formation of multiple new bonds in a single step, highlighting the efficiency of using building blocks like this compound for generating molecular diversity.
Furthermore, derivatives such as 3-N,N-dimethylamino benzo[b]furans have been synthesized and utilized as key intermediates. nih.gov The synthesis of these compounds often involves the cyclization of precursors followed by methylation of an amino group, demonstrating that the dimethylamino functionality is a stable and useful handle for building molecular complexity. nih.gov The presence of the dimethylamino group can direct the regioselectivity of subsequent reactions, providing a powerful tool for the controlled synthesis of highly substituted heterocyclic frameworks.
Intermediates in the Synthesis of Privileged Scaffolds and Chemical Libraries
The concept of "privileged scaffolds" refers to molecular frameworks that are capable of binding to multiple biological targets, making them highly valuable in drug discovery. researchgate.net The benzo[b]furan skeleton is a well-established privileged scaffold, found in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. mdpi.combohrium.com
The functionalization of this core structure is crucial for developing libraries of compounds for high-throughput screening. The solution-phase parallel synthesis of multi-substituted benzo[b]furan libraries has been demonstrated as an effective strategy for exploring chemical space. nih.gov In this context, this compound serves as a valuable intermediate. The dimethylamino group not only influences the biological activity of the final compounds but also provides a reactive site for further chemical modification, allowing for the generation of diverse analogs. This approach is central to combinatorial chemistry, where the goal is to rapidly create a large number of related compounds for biological evaluation. nih.govumb.edu
The development of new antimicrobial agents is an area where benzofuran scaffolds are particularly prominent. researchgate.net By systematically modifying the substitution pattern on the benzofuran ring, researchers can optimize the therapeutic properties of these compounds. The inclusion of the 5-dimethylamino group can enhance properties such as cell permeability, target binding, and metabolic stability, making it a key component in the design of new drug candidates.
Utilization in Advanced Materials Chemistry
The unique photophysical properties of the benzofuran ring system, combined with the strong electron-donating character of the dimethylamino group, make this compound and its derivatives attractive candidates for applications in advanced materials, particularly in the field of organic electronics.
Organic Light-Emitting Diodes (OLEDs) are a major application for organic materials with tailored electronic properties. google.comgoogleapis.com The performance of an OLED is highly dependent on the materials used in its various layers, including the emissive layer and charge-transporting layers. Benzo[b]furan derivatives have been successfully developed as blue-light emitting materials for OLEDs. nih.gov
The incorporation of an amino group, such as dimethylamino, is a common strategy in the design of materials for OLEDs. These electron-donating groups are crucial for creating hole-transport materials (HTMs) and emissive dopants. For example, a hole transport material based on a bis(diphenylamino)-benzo nih.govresearchgate.netthieno[3,2-b]benzofuran core has been shown to lead to highly efficient OLEDs with long lifetimes. bohrium.com The dimethylamino group in this compound would be expected to confer similar properties, enhancing hole injection and transport, which are critical for efficient device operation. Multifunctional materials that combine high charge carrier mobility with strong luminescence are particularly sought after, and functionalized benzofuran derivatives are promising in this regard. nih.gov
| Device Performance of Related Amino-Benzofuran Materials | |
| Material Type | Key Performance Metric |
| Blue-light emitting bis-benzo[b]furan | Brightness: 53430 cd/m²; EQE: 3.75% nih.gov |
| BTBF-DPA based Green PhOLED | Current Efficiency: 123.6 cd/A; EQE: 34.1% bohrium.com |
| BTBF-DPh based Blue OLED | Current Efficiency: 2.96 cd/A; EQE: 4.23% nih.gov |
| This table presents data for materials structurally related to this compound, illustrating the potential of this class of compounds in OLEDs. EQE: External Quantum Efficiency; BTBF-DPA: Bis(diphenylamino)-benzo nih.govresearchgate.netthieno[3,2-b]benzofuran; BTBF-DPh: 2,7-diphenylbenzo nih.govresearchgate.netthieno[3,2-b]benzofuran. |
The development of efficient organic dyes is crucial for applications such as dye-sensitized solar cells (DSSCs). The typical structure of such dyes follows a donor-π-bridge-acceptor (D-π-A) design. The donor part is an electron-rich moiety, the acceptor is an electron-poor group, and the π-bridge facilitates charge separation upon photoexcitation.
Precursors for Specialized Reagents (e.g., Organoboron Reagents)
Organoboron reagents, such as boronic acids and their esters, are exceptionally versatile intermediates in organic synthesis, most famously utilized in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. The development of methods to synthesize functionalized organoboron reagents is therefore of great importance.
This compound is a suitable precursor for the synthesis of specialized organoboron reagents. The electron-donating dimethylamino group can direct ortho-lithiation, a process where a strong base removes a proton from the position adjacent to the directing group. The resulting organolithium species can then be trapped with a boron electrophile, such as a trialkyl borate, to form a boronic ester. This lithiation-borylation sequence is a powerful method for the regioselective introduction of a boron moiety onto an aromatic ring. scispace.com
Future Research Directions and Emerging Paradigms in 5 Dimethyl Aminobenzo B Furan Chemistry
Development of Novel and Green Synthetic Methodologies
The synthesis of benzofuran (B130515) derivatives has traditionally relied on methods that can involve expensive metal catalysts, harsh reaction conditions, and limited functional group tolerance. nih.gov The future of synthesizing 5-(Dimethyl)aminobenzo[b]furan and related compounds is geared towards overcoming these limitations through novel and environmentally benign strategies.
Green chemistry principles are becoming central to the development of new synthetic pathways. uliege.be This involves the use of safer solvents (such as water), minimizing waste, and employing recyclable catalysts. divyarasayan.org For instance, methods that avoid palladium or copper catalysts are being explored, such as base-promoted cyclization of o-alkynylphenols, which represents a more economical and sustainable approach. nih.gov Furthermore, catalyst-free synthesis protocols, involving successive reactions of hydroxyl-substituted aryl alkynes and sulfur ylides, are gaining traction. nih.gov
Future research will likely focus on one-pot tandem reactions and multi-component reactions that increase efficiency by reducing the number of intermediate purification steps. mdpi.comresearchgate.net The application of microwave irradiation in conjunction with recyclable nanocatalysts, such as nano-CdZr4(PO4)6, has already shown promise in accelerating the synthesis of related furan-containing compounds, a technique that could be adapted for aminobenzofuran derivatives. semanticscholar.org
Table 1: Comparison of Traditional vs. Emerging Green Synthetic Approaches for Benzofuran Scaffolds
| Feature | Traditional Methods | Emerging Green Methodologies |
|---|---|---|
| Catalysts | Often require expensive or toxic transition metals (e.g., Palladium, Copper). nih.gov | Focus on catalyst-free reactions, base-promoted cyclizations, or recyclable nanocatalysts. nih.govnih.gov |
| Solvents | Typically rely on volatile organic compounds (VOCs). | Emphasize the use of greener solvents like water or reduced solvent conditions. divyarasayan.org |
| Energy Input | Often require high temperatures and prolonged reaction times. | Utilize energy-efficient techniques like microwave irradiation to shorten reaction times. semanticscholar.org |
| Efficiency | Multi-step synthesis with intermediate isolation. | Development of one-pot and tandem reactions to improve atom economy and reduce waste. mdpi.com |
| Byproducts | Can generate significant chemical waste. | Designed to produce minimal waste, with water often being the only byproduct. divyarasayan.org |
Advanced Mechanistic Studies on Intramolecular and Intermolecular Reactivity
A deeper understanding of the reactivity of the this compound molecule is crucial for its application in synthesis and materials science. The benzofuran ring system is known to undergo various reactions, including electrophilic substitution, halogenation, and cycloadditions. researchgate.net The presence of the electron-donating dimethylamino group at the 5-position significantly influences the electron density of the bicyclic system, thereby directing its reactivity.
Future mechanistic studies will employ advanced spectroscopic and kinetic techniques to probe both intramolecular and intermolecular reaction pathways. For example, investigating rhodium-catalyzed intramolecular cyclopropanation could lead to novel polycyclic structures derived from this compound. researchgate.net Understanding the diverse reactivity of related heterocyclic systems with reagents like dimethyl acetylenedicarboxylate (B1228247) (DMAD) highlights the potential for uncovering unexpected and novel chemical transformations. rsc.org
Advanced studies will also focus on the C-H functionalization of the benzofuran core, which allows for the direct introduction of functional groups without pre-functionalized starting materials, representing a more atom-economical approach. hw.ac.uk Elucidating the mechanisms of these reactions will enable more precise control over the synthesis of complex molecules.
Integration of Computational Methods and Artificial Intelligence in Compound Design and Synthesis
The integration of computational chemistry and artificial intelligence (AI) is revolutionizing how chemical research is conducted. For this compound, these tools offer powerful capabilities for predicting properties, designing novel derivatives, and planning efficient synthetic routes.
Computer-Aided Synthesis Planning (CASP) programs are increasingly used to identify viable retrosynthetic pathways, assess the synthesizability of target molecules, and even suggest optimal reaction conditions. nih.gov This can significantly reduce the time and resources spent on trial-and-error laboratory work. Molecular docking simulations are already used to predict the interaction of benzofuran derivatives with biological targets, guiding the design of new therapeutic agents. mdpi.comresearchgate.net
AI and machine learning models can be trained on existing chemical reaction data to predict the outcomes of unknown reactions, identify potential byproducts, and optimize yields. nih.gov This data-driven approach will be instrumental in designing derivatives of this compound with tailored electronic, optical, or biological properties.
Table 2: Application of Computational and AI Tools in this compound Research
| Tool/Method | Application Area | Potential Benefit |
|---|---|---|
| Molecular Docking | Drug Discovery | Predicts binding affinity and mode of interaction with biological targets (e.g., enzymes, receptors). researchgate.net |
| Quantum Chemistry (e.g., DFT) | Mechanistic Studies | Calculates electron distribution, reaction energies, and transition states to elucidate reaction mechanisms. |
| Computer-Aided Synthesis Planning (CASP) | Synthesis Design | Proposes efficient retrosynthetic routes for novel derivatives. nih.gov |
| Machine Learning/AI | Predictive Chemistry | Predicts reaction outcomes, optimizes conditions, and identifies candidates with desired properties. nih.gov |
Exploration of New Application Avenues Beyond Traditional Therapeutic Areas
While benzofuran derivatives are widely investigated for their medicinal properties, including anticancer, antibacterial, and antifungal activities, their unique chemical structures also make them suitable for applications in materials science. divyarasayan.orgmdpi.com Future research on this compound will increasingly explore these non-traditional avenues.
The extended π-conjugated system of the benzofuran core, modulated by the dimethylamino group, imparts specific optical and electronic properties. divyarasayan.org This suggests potential applications in:
Organic Electronics: As building blocks for organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).
Fluorescent Probes: The inherent fluorescence of the benzofuran scaffold can be tuned by substituents, making these compounds candidates for chemical sensors or bio-imaging agents.
Agrochemicals: The broad biological activity of heterocyclic compounds presents opportunities for developing new pesticides or herbicides.
The ability to functionalize the benzofuran ring system at various positions allows for the fine-tuning of these material properties, opening up a wide range of possibilities for creating advanced functional materials.
Comprehensive Theoretical-Experimental Correlative Studies for Deeper Understanding
To unlock the full potential of this compound, a synergistic approach combining theoretical calculations and experimental validation is essential. Such correlative studies provide a much deeper insight into the structure-property relationships than either approach could alone.
For example, quantum chemical calculations can predict spectroscopic data (such as NMR and UV-Vis spectra), which can then be compared with experimental measurements to confirm molecular structures and understand electronic transitions. Molecular modeling can rationalize unexpected experimental outcomes, as seen in studies where a metabolite of a compound showed surprising biological activity. nih.gov
By correlating theoretical predictions of reactivity with experimental results from kinetic studies, researchers can build robust models that accurately describe the chemical behavior of this compound. This integrated approach will be crucial for the rational design of new synthetic methodologies and the development of novel compounds with precisely tailored functions.
Q & A
Q. Basic Research Focus
- Antimicrobial Assays : Use microdilution techniques (MIC/MBC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations via nonlinear regression .
Advanced Consideration
Mechanistic studies:
- Target Engagement : Surface plasmon resonance (SPR) quantifies binding affinity to enzymes (e.g., topoisomerase II).
- Metabolic Stability : LC-MS/MS tracks hepatic microsomal degradation (t₁/₂ > 60 min suggests drug-like properties) .
How can computational tools predict the physicochemical properties of this compound derivatives?
Q. Basic Research Focus
- LogP Estimation : Use MarvinSketch or ACD/Labs with atom-based contributions (accuracy ±0.3 units).
- pKa Prediction : QSPR models in ChemAxon or Epik account for resonance effects in the dimethylamino group .
Advanced Consideration
Molecular dynamics (MD) simulations (AMBER or GROMACS) assess membrane permeability by calculating free-energy profiles across lipid bilayers .
What analytical techniques are critical for characterizing impurities in this compound samples?
Q. Basic Research Focus
- HPLC-PDA : C18 columns (5 µm, 250 × 4.6 mm) with acetonitrile/water gradients detect impurities <0.1% .
- GC-MS : Headspace analysis identifies volatile byproducts (e.g., residual solvents) .
Advanced Consideration
High-resolution mass spectrometry (HRMS, Q-TOF) with electrospray ionization (ESI+) confirms molecular formulae (mass error <3 ppm) and fragments .
How do substituent variations at the 5-position affect the electronic properties of benzofuran derivatives?
Q. Advanced Research Focus
- Hammett Studies : Electron-donating groups (e.g., –NMe₂) increase furan ring electron density, measured via NMR chemical shifts (δ 110–125 ppm for C-2) .
- DFT Calculations : HOMO-LUMO gaps narrow by 0.5–1.0 eV with dimethylamino substitution, enhancing charge-transfer potential .
What strategies mitigate toxicity risks in preclinical studies of this compound-based compounds?
Q. Advanced Research Focus
- In Silico Toxicity : Use Derek Nexus or ProTox-II to flag structural alerts (e.g., furan ring mutagenicity) .
- In Vivo Profiling : Acute toxicity (OECD 423) in rodents identifies LD₅₀ thresholds; histopathology assesses hepatic/renal damage .
How can structure-activity relationships (SAR) guide the design of this compound analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
